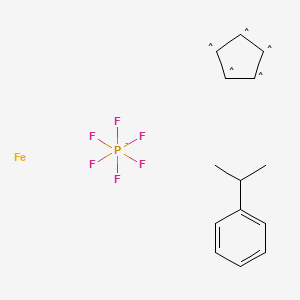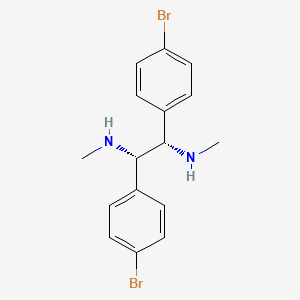
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bromophenyl groups and two dimethylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-bromobenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of N,N-Diisopropylethylamine, 1-Hydroxybenzotriazole, and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride in a solvent such as DMF at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atoms in the bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction can produce bromophenyl alcohols.
科学研究应用
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- (1S,2S)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
- (1S,2S)-1,2-Bis(4-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine
Uniqueness
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.
属性
分子式 |
C16H18Br2N2 |
|---|---|
分子量 |
398.13 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-bis(4-bromophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Br2N2/c1-19-15(11-3-7-13(17)8-4-11)16(20-2)12-5-9-14(18)10-6-12/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |
InChI 键 |
WVRUGMYZGAOFJU-HOTGVXAUSA-N |
手性 SMILES |
CN[C@@H](C1=CC=C(C=C1)Br)[C@H](C2=CC=C(C=C2)Br)NC |
规范 SMILES |
CNC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
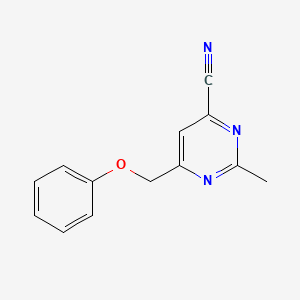

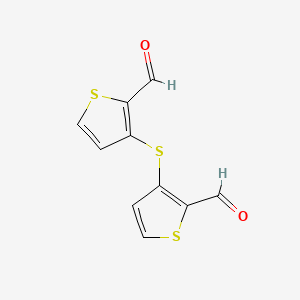
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
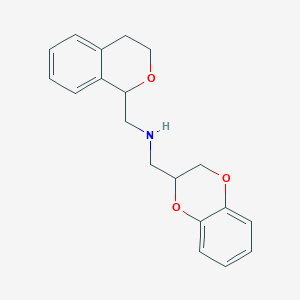
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)

![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
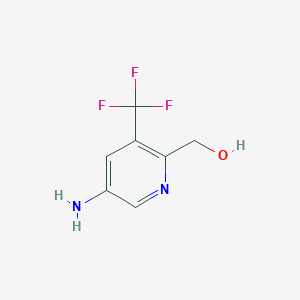
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
